3-(Piperidin-4-yl)prop-2-ynoic acid
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Overview
Description
3-(Piperidin-4-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C8H11NO2 It is a derivative of propiolic acid and contains a piperidine ring, which is a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)prop-2-ynoic acid typically involves the reaction of piperidine with propiolic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the propiolic acid, followed by the addition of piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the propiolic acid moiety to a double or single bond.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes .
Scientific Research Applications
3-(Piperidin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity. The propiolic acid moiety can participate in various chemical reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)prop-2-ynoic acid: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.
Piperidine derivatives: Other piperidine-containing compounds with varying substituents and functional groups.
Uniqueness
3-(Piperidin-4-yl)prop-2-ynoic acid is unique due to its combination of a piperidine ring and a propiolic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-piperidin-4-ylprop-2-ynoic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,3-6H2,(H,10,11) |
InChI Key |
BHTKAKQCKHWUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C#CC(=O)O |
Origin of Product |
United States |
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